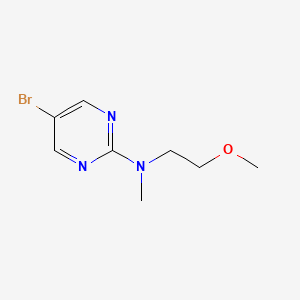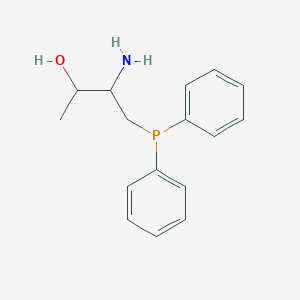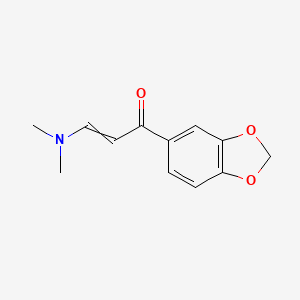![molecular formula C6H3N5 B12513043 1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12513043.png)
1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused pyrazolo-pyrimidine ring system with a nitrile group at the 6-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyrazole with cyanoacetic acid derivatives in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are carried out in polar solvents under mild to moderate conditions.
Major Products Formed:
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives with various functional groups
Applications De Recherche Scientifique
1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The inhibition of CDKs disrupts the phosphorylation of key proteins involved in cell cycle progression, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo-pyridine ring system but differ in the position of the nitrogen atoms and the presence of the nitrile group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring fused to the pyrazolo-pyrimidine core, which imparts different chemical and biological properties.
Uniqueness: 1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile is unique due to its specific structural features, such as the nitrile group at the 6-position, which influences its reactivity and biological activity. This compound’s ability to inhibit CDKs and its potential as an anticancer agent distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C6H3N5 |
|---|---|
Poids moléculaire |
145.12 g/mol |
Nom IUPAC |
1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-5-8-2-4-3-9-11-6(4)10-5/h2-3H,(H,8,9,10,11) |
Clé InChI |
CDNUENCAQIWLAV-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NNC2=NC(=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B12512979.png)

![1-(Tert-butoxycarbonyl)-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12512999.png)



![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide](/img/structure/B12513021.png)

![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid](/img/structure/B12513042.png)
![N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12513047.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea](/img/structure/B12513051.png)

